9-(2-Chloro-phenyl)-6-ethyl-1-Methyl-2,4-dihydro-2,3,4,7,10-pentaaza-benzo[f]azulene
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2-Chloro-phenyl)-6-ethyl-1-Methyl-2,4-dihydro-2,3,4,7,10-pentaaza-benzo[f]azulene typically involves a multi-step process. One common method includes the following steps:
Formation of the Azulene Core: The azulene core can be synthesized through a series of reactions starting from readily available precursors such as cyclopentadiene and aromatic aldehydes.
Introduction of Substituents: The chloro-phenyl, ethyl, and methyl groups are introduced through various substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
9-(2-Chloro-phenyl)-6-ethyl-1-Methyl-2,4-dihydro-2,3,4,7,10-pentaaza-benzo[f]azulene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction may produce hydro derivatives.
Scientific Research Applications
9-(2-Chloro-phenyl)-6-ethyl-1-Methyl-2,4-dihydro-2,3,4,7,10-pentaaza-benzo[f]azulene has several scientific research applications:
Mechanism of Action
The mechanism of action of 9-(2-Chloro-phenyl)-6-ethyl-1-Methyl-2,4-dihydro-2,3,4,7,10-pentaaza-benzo[f]azulene involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes such as cyclooxygenase-2 (COX-2), inhibiting its activity and thereby reducing inflammation.
Pathways Involved: It may also affect signaling pathways related to cell proliferation and apoptosis, contributing to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Guaiazulene: A derivative of azulene with anti-inflammatory properties, commonly used in cosmetics.
Chamazulene: Another azulene derivative with potential therapeutic applications.
Uniqueness
The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties. These substituents may enhance its stability, reactivity, and potential therapeutic effects compared to other azulene derivatives .
Properties
Molecular Formula |
C18H16ClN5 |
---|---|
Molecular Weight |
337.8 g/mol |
IUPAC Name |
9-(2-chlorophenyl)-13-ethyl-6-methyl-2,4,5,8,12-pentazatricyclo[8.4.0.03,7]tetradeca-1(10),3,6,8,11,13-hexaene |
InChI |
InChI=1S/C18H16ClN5/c1-3-11-8-15-13(9-20-11)17(12-6-4-5-7-14(12)19)22-16-10(2)23-24-18(16)21-15/h4-9H,3H2,1-2H3,(H2,21,23,24) |
InChI Key |
BYXARMLQXQVYIK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=N1)C(=NC3=C(NN=C3N2)C)C4=CC=CC=C4Cl |
Origin of Product |
United States |
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